molecular formula C10H15N3O B1380185 1-(5-Amino-2-methylphenyl)-3,3-dimethylurea CAS No. 1514414-40-4

1-(5-Amino-2-methylphenyl)-3,3-dimethylurea

Cat. No. B1380185
CAS RN: 1514414-40-4
M. Wt: 193.25 g/mol
InChI Key: LPJQQMQKYWCCNO-UHFFFAOYSA-N
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Description

The compound “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . They have a wide range of applications in medicinal chemistry due to their versatile reactivity and biological activity .


Synthesis Analysis

While specific synthesis methods for “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” were not found, urea derivatives are typically synthesized through the reaction of an isocyanate with an amine .


Chemical Reactions Analysis

Urea derivatives, including “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea”, can undergo a variety of chemical reactions. These can include reactions with electrophiles due to the nucleophilic nature of the nitrogen atoms, or hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” would depend on its exact molecular structure. Urea derivatives generally have polar characteristics due to the presence of the carbonyl and amine groups .

Scientific Research Applications

Enzymology of Arsenic Metabolism

Research in the field of toxicology and pharmacology has explored the enzymology involved in the biotransformation of inorganic arsenic, leading to the identification of monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)) as metabolic products in humans exposed to arsenic. This area of research is crucial for understanding the detoxification mechanisms and the role of specific proteins, such as monomethylarsonic acid (MMA(V)) reductase and arsenic methyltransferase, in arsenic biotransformation. The study proposes a new mechanism involving hydrogen peroxide for detoxifying arsenite and its methylated derivatives, highlighting the complex interplay of metabolic pathways in response to toxic exposure (Aposhian et al., 2004).

DNA Methyltransferase Inhibitors

In the context of oncology, research has focused on DNA methyltransferase inhibitors, which have shown potential in inhibiting hypermethylation and restoring suppressor gene expression. These inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, demonstrate the importance of understanding DNA methylation in the regulation of gene expression and its implications for cancer treatment. The review by Goffin and Eisenhauer (2002) explores the current state of DNA methyltransferase inhibitor research and their application in clinical settings, offering insights into the complex relationship between epigenetic modifications and cancer (Goffin & Eisenhauer, 2002).

Pharmacological Properties of Chlorogenic Acid

Another relevant area of research is the study of chlorogenic acid (CGA), a phenolic compound with various biological and pharmacological effects. Research in this field has uncovered the antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties of CGA, among others. This comprehensive review by Naveed et al. (2018) discusses the therapeutic roles of CGA and its potential in treating metabolic disorders, highlighting the importance of natural compounds in drug discovery and therapeutic applications (Naveed et al., 2018).

Safety And Hazards

The safety and hazards associated with “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” would depend on its exact molecular structure and its intended use. Some urea derivatives can be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Future Directions

The future directions for research on “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” would likely depend on its biological activity and potential applications. Urea derivatives are a focus of ongoing research in medicinal chemistry, with potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

3-(5-amino-2-methylphenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJQQMQKYWCCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-methylphenyl)-3,3-dimethylurea

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